BzATP

P2X7 receptor pharmacology purinergic signaling species-dependent agonist potency

ATP's low potency and off-target effects complicate P2X7-specific research. BzATP (CAS 81790-82-1) provides the definitive solution as the reference P2X7 agonist with 5-30-fold greater potency than ATP. • Robust activation at nM-low μM concentrations (human EC50 0.7 μM, rat 3.6 μM) for calcium influx, Yo-Pro dye uptake, and IL-1β release. • Validated standard for P2X7 antagonist screening (e.g., KB 15 nM for AZ 11645373) and NLRP3 inflammasome studies. • Species-dependent potency (79-fold rat vs. mouse) enables translational cross-species profiling. • ≥98% purity, stored at -20°C, shipped on blue ice.

Molecular Formula C24H24N5O15P3
Molecular Weight 715.4 g/mol
CAS No. 81790-82-1
Cat. No. B1203631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBzATP
CAS81790-82-1
Synonyms3'-O-(4-benzoyl)benzoyl ATP
3'-O-(4-benzoyl)benzoyladenosine 5'-triphosphate
3'-O-(4-benzoylbenzoyl)ATP
benzoylbenzoyl-ATP
Bz-ATP
BzATP
Molecular FormulaC24H24N5O15P3
Molecular Weight715.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C24H24N5O15P3/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35)/t16-,19-,20-,23-/m1/s1
InChIKeyAWJJLYZBWRIBCZ-UGTJMOTHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BzATP: Potent P2X7 Agonist


2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate (BzATP; CAS 81790-82-1) is a synthetic ATP analog and the prototypic agonist for the P2X7 purinergic receptor, a ligand-gated ion channel implicated in inflammation, cell death, and cytokine release [1]. BzATP is widely employed as a pharmacological tool to activate P2X7 receptors in recombinant and native systems, demonstrating 5- to 30-fold greater potency than ATP at human, rat, and mouse P2X7 orthologues [2]. Beyond P2X7, BzATP exhibits partial agonist activity at P2X1 (pEC50 = 8.74) and P2Y1 receptors and can serve as a photoaffinity label for ATPase studies .

Why ATP Analogs Cannot Replace BzATP


Generic substitution among ATP analogs in P2X receptor research is confounded by profound differences in subtype selectivity, species-dependent pharmacology, and functional efficacy. BzATP exhibits 5- to 30-fold greater potency than ATP at P2X7 receptors across multiple species, enabling robust activation at concentrations where ATP yields weak or inconsistent responses [1]. While ATP activates all P2X subtypes non-selectively, ATPγS and α,β-meATP display distinct agonist rank orders—α,β-meATP is a potent P2X1/P2X3 agonist with minimal P2X7 activity, whereas BzATP shows the inverse profile, being most potent at P2X7 and only weakly active at P2X4 (rank order: αβmeATP = BzATP in human P2X4, BzATP least potent in mouse P2X4) [2]. Moreover, BzATP is currently recognized as the most potent known agonist at both endogenous and recombinant P2X7 receptors, making it the reference standard against which novel P2X7-targeting compounds are benchmarked [3]. Direct substitution with ATP would require 5- to 30-fold higher concentrations, introducing off-target P2X1/P2X3 activation and confounding interpretation of P2X7-specific effects.

BzATP: Quantitative Evidence vs Comparators


P2X7 Potency vs ATP Across Species

In recombinant P2X7 receptor assays, BzATP exhibits 5- to 30-fold greater potency than ATP across human, rat, and mouse orthologues. EC50 values for BzATP at human, rat, and mouse P2X7 receptors are 0.7 μM, 3.6 μM, and 285 μM, respectively, compared to ATP EC50 ranges of 0.7–5.7 μM (human), 1.7–16.2 μM (rat), and 0.3–2.3 μM (mouse) [1][2]. This translates to a calculated potency advantage of approximately 5- to 10-fold for human and rat receptors, and up to 30-fold for mouse P2X7 [3]. In canine erythrocytes expressing endogenous P2X7 receptors, BzATP (EC50 ≈ 7 μM) was approximately 44-fold more potent than ATP (EC50 ≈ 309 μM) in stimulating Rb+ efflux [4].

P2X7 receptor pharmacology purinergic signaling species-dependent agonist potency

Rat vs Mouse P2X7 Potency Differences

BzATP exhibits a pronounced species-dependent potency gradient at P2X7 receptors, with an approximately 79-fold difference in EC50 values between rat (3.6 μM) and mouse (285 μM) orthologues . The human P2X7 receptor shows intermediate sensitivity (EC50 0.7–7 μM) . This species-dependent pharmacology is not observed to the same degree with ATP, which shows EC50 values of 0.7–5.7 μM (human), 1.7–16.2 μM (rat), and 0.3–2.3 μM (mouse)—a maximum species difference of only ~8-fold [1]. The large BzATP potency differential reflects species-specific differences in P2X7 receptor deactivation kinetics and channel closure time [2].

species-specific pharmacology P2X7 receptor orthologues translational research

P2X Subtype Selectivity: P2X7-Preferential Activation

In a standardized fluo-3 calcium influx assay across recombinant P2X receptor subtypes, BzATP exhibits the following pEC50 profile: P2X1 (8.74), P2X2 (5.26), P2X3 (7.10), P2X2/3 (7.50), P2X4 (6.31), and P2X7 (5.33) [1]. Notably, while BzATP potently activates P2X1 and P2X3 receptors, its functional advantage over ATP is most pronounced at P2X7, where ATP is a relatively weak agonist [2]. At P2X4 receptors, a 2024 systematic comparison ranked agonist potency as ATP > 2-MeSATP > αβmeATP = BzATP > CTP for human P2X4, and ATP > 2-MeSATP = CTP > ATPγS = BzATP for mouse P2X4—indicating BzATP is among the least potent agonists at P2X4 [3]. Cross-reactivity data indicate BzATP exhibits >100 μM EC50 at rat P2X7 in some assay formats, with human P2X7 EC50 ranging from 0.5–9.4 μM [4].

P2X receptor selectivity agonist profiling subtype pharmacology

IL-1β Release and Inflammasome Activation

In primed human THP-1 macrophages, P2X7 receptor activation by BzATP or ATP increases IL-1β release. BzATP is used as the more potent P2X7 agonist in these studies, enabling robust activation at lower concentrations than ATP [1]. BzATP-induced IL-1β release proceeds through both NLRP3-dependent and NLRP3-independent pathways in human macrophages, as demonstrated by partial inhibition of IL-1β release following pharmacological inhibition or genetic knockout of NLRP3 [2]. In LPS-primed RWPE-1 prostate epithelial cells, BzATP (10-100 μM) induces time-dependent upregulation of P2X7 receptor and NLRP3 inflammasome component expression [3]. In vivo, BzATP mimics pressure-dependent rises in IL-1β expression, an effect blocked by the P2X7 antagonist Brilliant Blue G (BBG) and absent in P2X7 knockout mice [4].

inflammasome IL-1β release macrophage activation NLRP3

BzATP: Validated Research Applications


P2X7 Receptor Characterization & Antagonist Screening

BzATP serves as the reference P2X7 agonist for characterizing antagonist potency and establishing assay windows in recombinant and native P2X7 systems. Its 5- to 30-fold greater potency than ATP enables robust EC80–EC100 activation at lower concentrations, reducing ATP degradation interference and minimizing off-target P2X1/P2X3 activation [1]. In antagonist screening assays, BzATP (EC80 concentration ~6 μM for human P2X7) is used to evaluate compound efficacy—for example, AZ 11645373 inhibits BzATP-mediated calcium influx with a KB value of 15 nM . The well-characterized species-dependent potency (3.6 μM rat, 285 μM mouse) guides appropriate agonist concentration selection for cross-species pharmacological profiling .

Inflammasome & IL-1β Release in Macrophages

BzATP is the standard agonist for P2X7-dependent IL-1β release and NLRP3 inflammasome activation studies in human and murine macrophages. In TLR-primed THP-1 macrophages, BzATP reliably induces IL-1β release, and its higher potency versus ATP allows discrimination between NLRP3-dependent and NLRP3-independent pathways [1]. The compound is also used in microglial studies to dissect P2X7-mediated release of TNF-α, CCL2, and IL-6, with BzATP responses being blocked by selective P2X7 antagonists such as A438079 . For in vivo applications, BzATP mimics mechanosensitive IL-1β priming, an effect validated in P2X7 knockout mouse models .

Species-Specific P2X7 Pharmacology

The pronounced 79-fold difference in BzATP potency between rat (EC50 3.6 μM) and mouse (EC50 285 μM) P2X7 receptors makes BzATP an essential tool for validating species-specific pharmacological responses [1]. This species-dependent pharmacology reflects differences in P2X7 receptor deactivation kinetics and channel closure time, making BzATP superior to ATP (which shows only ~8-fold species variation) for cross-species comparative studies . Researchers can leverage this differential to confirm P2X7-mediated effects in rodent models and to benchmark human P2X7 pharmacology against rodent orthologues in translational studies .

P2X7-Mediated Pore Formation & Cell Death

Sustained BzATP activation of P2X7 receptors leads to the formation of cytolytic pores, enabling Yo-Pro dye uptake and cell death assays. In comparative studies across human, rat, and mouse P2X7 receptors, BzATP is more potent than ATP in stimulating both calcium influx (acute channel opening) and Yo-Pro uptake (sustained pore formation) [1]. In canine erythrocytes, BzATP (EC50 ≈ 7 μM) induces 86Rb+ efflux and phosphatidylserine exposure with approximately 44-fold greater potency than ATP (EC50 ≈ 309 μM) . These properties make BzATP the preferred agonist for studying P2X7-dependent membrane permeabilization, pyroptosis, and cell death mechanisms.

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